molecular formula C9H10N4O2 B13205532 1-(5-Formylpyrimidin-2-yl)azetidine-3-carboxamide

1-(5-Formylpyrimidin-2-yl)azetidine-3-carboxamide

Cat. No.: B13205532
M. Wt: 206.20 g/mol
InChI Key: GKWWHDXNRODTMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5-Formylpyrimidin-2-yl)azetidine-3-carboxamide is a heterocyclic compound with a molecular formula of C9H10N4O2 and a molecular weight of 206.20 g/mol . This compound features a pyrimidine ring fused to an azetidine ring, with a formyl group at the 5-position of the pyrimidine ring and a carboxamide group at the 3-position of the azetidine ring. It is primarily used for research purposes in various scientific fields.

Preparation Methods

Chemical Reactions Analysis

1-(5-Formylpyrimidin-2-yl)azetidine-3-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation of the formyl group can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(5-Formylpyrimidin-2-yl)azetidine-3-carboxamide involves its interaction with specific molecular targets and pathways. For example, as a potential STAT3 inhibitor, it binds to the SH2 domain of STAT3, preventing its dimerization and subsequent DNA-binding activity . This inhibition can lead to the suppression of STAT3-mediated gene transcription, which is implicated in various cancers.

Comparison with Similar Compounds

1-(5-Formylpyrimidin-2-yl)azetidine-3-carboxamide can be compared with other azetidine derivatives, such as ®-azetidine-2-carboxamide analogues, which have been studied for their STAT3-inhibitory potencies . These compounds share a similar azetidine core structure but differ in their substituents, which can influence their biological activity and pharmacokinetic properties. The unique combination of the pyrimidine and azetidine rings in this compound contributes to its distinct chemical and biological properties.

Properties

Molecular Formula

C9H10N4O2

Molecular Weight

206.20 g/mol

IUPAC Name

1-(5-formylpyrimidin-2-yl)azetidine-3-carboxamide

InChI

InChI=1S/C9H10N4O2/c10-8(15)7-3-13(4-7)9-11-1-6(5-14)2-12-9/h1-2,5,7H,3-4H2,(H2,10,15)

InChI Key

GKWWHDXNRODTMV-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1C2=NC=C(C=N2)C=O)C(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.